

"1,3-Dipalmitoyl-2-chloropropanediol CAS number and molecular weight".

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Compound of Interest

Compound Name: 1,3-Dipalmitoyl-2-chloropropanediol

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In-depth Technical Guide: 1,3-Dipalmitoyl-2-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Dipalmitoyl-2-chloropropanediol**, a key intermediate in the synthesis of novel prodrugs. This document details its chemical properties, synthesis, and analytical characterization, offering valuable information for researchers in medicinal chemistry and drug development.

Core Compound Data

1,3-Dipalmitoyl-2-chloropropanediol is a diacylglycerol derivative featuring two palmitoyl chains esterified to a glycerol backbone at positions 1 and 3, with a chlorine atom at the 2-position. Its chemical properties are summarized in the table below.

Property	Value	Citations
CAS Number	169471-41-4	[1]
Molecular Weight	587.36 g/mol	[1]
Molecular Formula	C ₃₅ H ₆₇ ClO ₄	[1]
Synonyms	Hexadecanoic acid, 2-chloro-1,3-propanediyl ester; 1,3-Bispalmitoyl-2-chloropropanediol; PP-2-MCPD	[2]
Physical State	White to Pale Yellow Solid	[2]
Solubility	Sparingly soluble in Chloroform and THF	[2]
Storage	Freezer	[1]

Synthesis and Experimental Protocols

The synthesis of **1,3-Dipalmitoyl-2-chloropropanediol** can be conceptualized as a two-step process: first, the synthesis of the precursor 1,3-dipalmitoylglycerol, followed by the chlorination of the secondary alcohol. While a specific, detailed protocol for the direct synthesis of **1,3-Dipalmitoyl-2-chloropropanediol** is not readily available in the public domain, this guide outlines established methodologies for the synthesis of the precursor and the general principles of chlorination that would be applicable.

Synthesis of 1,3-Dipalmitoylglycerol (Precursor)

The synthesis of 1,3-diacylglycerols can be achieved through both enzymatic and chemical methods. Enzymatic synthesis is often preferred for its high regioselectivity, yielding predominantly the 1,3-isomer.

Enzymatic Esterification Protocol:

This protocol is adapted from established methods for the synthesis of 1,3-diacylglycerols.

- Materials:
 - Glycerol
 - Palmitic Acid
 - Immobilized lipase (e.g., from *Rhizomucor miehei*)
 - Molecular sieves (optional, for water removal)
 - Organic solvent (e.g., hexane, optional)
- Procedure:
 - Combine glycerol and palmitic acid in a molar ratio of 1:2 in a reaction vessel.
 - Add the immobilized lipase (typically 5-10% by weight of the total reactants).
 - If performing a solvent-free reaction, heat the mixture to the desired temperature (e.g., 60-70 °C) with constant stirring.
 - To drive the equilibrium towards product formation, remove water produced during the reaction, either by applying a vacuum or by using molecular sieves.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Upon completion, inactivate the enzyme by filtration.
 - Purify the resulting 1,3-dipalmitoylglycerol from the reaction mixture, which may also contain unreacted starting materials, monoglycerides, and triglycerides, using column chromatography or crystallization.

Chlorination of 1,3-Dipalmitoylglycerol

The conversion of the secondary alcohol in 1,3-dipalmitoylglycerol to a chloride can be achieved using standard chlorinating agents.

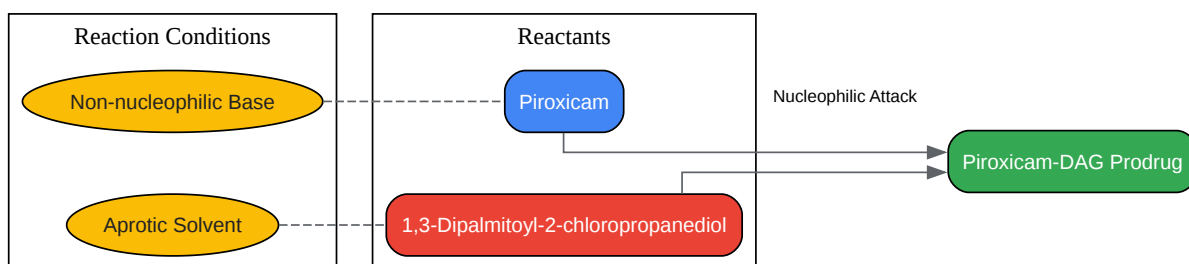
- Potential Chlorinating Agents:

- Thionyl chloride (SOCl_2)
- Phosphorus pentachloride (PCl_5)
- Appel reaction conditions (triphenylphosphine and carbon tetrachloride)
- General Procedure (Conceptual):
 - Dissolve the purified 1,3-dipalmitoylglycerol in a suitable anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath.
 - Slowly add the chlorinating agent (e.g., thionyl chloride) to the stirred solution. A base, such as pyridine, may be required to neutralize the acidic byproducts.
 - Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
 - Monitor the reaction by TLC.
 - Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).
 - Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain **1,3-Dipalmitoyl-2-chloropropanediol**.

Application in Prodrug Synthesis

1,3-Dipalmitoyl-2-chloropropanediol is a valuable reagent for the synthesis of prodrugs, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam and lornoxicam. The rationale behind this approach is to create a lipophilic prodrug that can enhance drug delivery and potentially reduce gastrointestinal side effects. The diacylglycerol moiety is designed to be cleaved in vivo by lipases, releasing the active drug.

While specific protocols for the reaction of **1,3-Dipalmitoyl-2-chloropropanediol** with piroxicam or lornoxicam are not detailed in available literature, the general synthetic strategy would involve the nucleophilic attack of the enolic hydroxyl group of the oxycam onto the carbon bearing the chlorine atom of the diacylglycerol, likely in the presence of a non-nucleophilic base.



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Conceptual pathway for Piroxicam-DAG prodrug synthesis.

Analytical Characterization

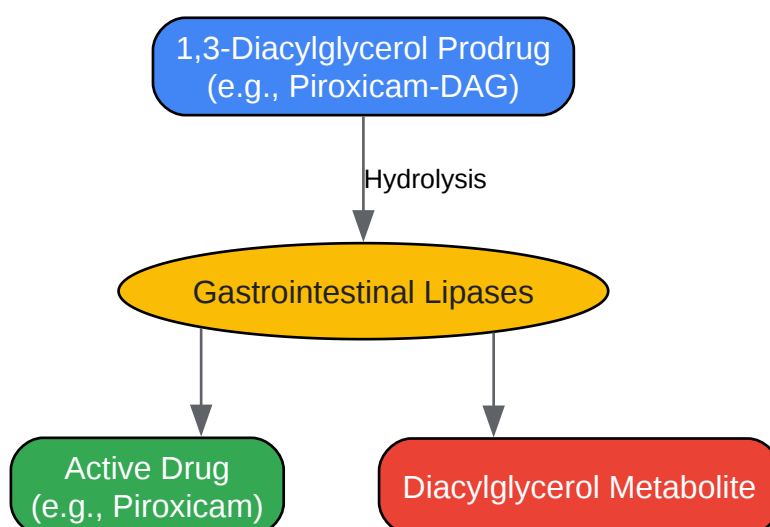
A certificate of analysis for **1,3-Dipalmitoyl-2-chloropropanediol** confirms its structure and purity through various analytical techniques.^[2]

Analytical Method	Result	Citation
Appearance	White to Off-White Solid	[2]
NMR	Conforms to Structure	[2]
HPLC Purity	99.81% (ELSD)	[2]
MS	Conforms to Structure	[2]

Metabolism and Toxicology

The metabolism of 1,3-diacylglycerols has been studied, and they are known to be hydrolyzed by lipases in the gastrointestinal tract.[3][4] The consumption of 1,3-diacylglycerol-rich oil has been associated with reduced postprandial lipemia and a decrease in body fat mass compared to triacylglycerol.[3][5][6]

Fatty acid esters of chloropropanediols, such as **1,3-Dipalmitoyl-2-chloropropanediol**, are a class of food process contaminants.[7] The primary toxicological concern is the potential release of 3-chloropropane-1,2-diol (3-MCPD) or glycidol from the parent esters through lipase-catalyzed hydrolysis in the gastrointestinal tract.[7] 3-MCPD is considered a non-genotoxic carcinogen, while glycidol is a genotoxic carcinogen.[7] In rodent studies, 3-MCPD has been shown to cause adverse effects on the kidneys and male reproductive organs.[8]



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